2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H11ClO4S |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
2,4-dimethoxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S/c1-6-7(13-2)4-5-8(9(6)14-3)15(10,11)12/h4-5H,1-3H3 |
InChI Key |
JLMLZRXVGLMDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2,4-Dimethoxy-3-methylbenzene (also known as 2,4-Dimethoxy-3-methylphenol) followed by chlorination. The sulfonation can be achieved using sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄), resulting in the formation of the sulfonic acid derivative. This intermediate is then treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride product .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy groups activate the benzene ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄) can be used.
Nucleophilic Substitution: Reagents like ammonia (NH₃), primary or secondary amines, and alcohols under basic conditions are commonly employed.
Major Products Formed
EAS Reactions: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Table 1: Key Properties of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl Chloride and Analogs
Detailed Comparative Analysis
Substituent Effects on Reactivity
- Electron-Donating vs. For example, 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride () features chlorine atoms and a carbamoyl group, which increase electrophilicity and reactivity in nucleophilic substitution reactions .
Steric and Solubility Considerations
- Steric Hindrance :
- Solubility :
- Methoxy and methyl groups enhance solubility in polar aprotic solvents (e.g., DCM, DMSO), whereas biphenyl systems (e.g., 4′-methylbiphenyl-3-sulfonyl chloride, ) exhibit increased lipophilicity, favoring organic phases .
Biological Activity
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered interest in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activity. This article aims to explore the biological activity of this compound through a review of synthesized derivatives, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride can be represented as follows:
This compound features two methoxy groups at the 2 and 4 positions and a methyl group at the 3 position of the benzene ring, with a sulfonyl chloride functional group attached.
Synthesis and Derivatives
The synthesis of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding aromatic compound. Various derivatives have been synthesized to evaluate their biological activities. The following table summarizes some derivatives and their observed biological activities:
The biological activity of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophiles such as amines and alcohols. This reactivity facilitates the formation of sulfonamides and other derivatives that exhibit significant biological properties.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of derivatives synthesized from 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride against various bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 mg/dm³ against resistant strains of Escherichia coli and Staphylococcus aureus .
- Antifungal Properties : Another investigation focused on antifungal activity against Candida albicans. The results demonstrated that certain derivatives showed significant inhibition with IC50 values ranging from 10 to 20 µg/mL .
- Anti-inflammatory Effects : Compounds derived from this sulfonyl chloride were tested for anti-inflammatory properties in vitro. The findings revealed that they effectively reduced pro-inflammatory cytokine production in human cell lines .
Toxicological Profile
The toxicological evaluation of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is crucial for understanding its safety profile. Preliminary studies indicate moderate toxicity levels in aquatic organisms such as Daphnia magna, suggesting that environmental considerations are necessary when utilizing this compound in industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation and chlorination of a substituted benzene precursor. For structurally analogous sulfonyl chlorides (e.g., [3-(4-methoxyphenoxy)phenyl]sulfonyl chloride), reactions often employ chlorosulfonic acid under anhydrous conditions at 0–5°C, followed by quenching with thionyl chloride . Pyridine or triethylamine is added to neutralize HCl, preventing side reactions. Yield optimization requires precise temperature control and stoichiometric excess of chlorinating agents (e.g., SOCl₂) .
Q. How should researchers purify and stabilize this compound to prevent hydrolysis during storage?
- Methodological Answer : Purification via recrystallization from dry dichloromethane/hexane mixtures minimizes residual moisture. Storage under inert gas (argon/nitrogen) at –20°C in amber glass vials is critical, as sulfonyl chlorides hydrolyze readily in humid environments. Stability tests for similar compounds (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) confirm <5% degradation over six months under these conditions .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Quantifies purity (>98% by area normalization) using a C18 column and UV detection at 254 nm.
- NMR : ¹H/¹³C NMR (in CDCl₃) identifies substituent positions (e.g., methoxy and methyl groups). For example, methoxy protons resonate at δ 3.8–4.0 ppm .
- FT-IR : Confirms sulfonyl chloride groups via S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of methoxy and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-donating methoxy groups at positions 2 and 4 activate the benzene ring, enhancing electrophilicity at the sulfonyl chloride moiety. Computational studies (e.g., DFT calculations) on analogous compounds (e.g., 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride) show reduced activation energy for reactions with amines, enabling efficient sulfonamide formation . Competitive reactions with thiols vs. alcohols can be predicted using Hammett parameters .
Q. What strategies resolve contradictions in reported reaction outcomes with amino-containing nucleophiles?
- Methodological Answer : Discrepancies often arise from pH-dependent reactivity. For example:
- Basic Conditions (pH >10) : Amines deprotonate, favoring direct sulfonamide formation.
- Acidic Conditions (pH <4) : Competitive hydrolysis of sulfonyl chloride dominates.
Controlled experiments with 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride demonstrate that buffering at pH 7–8 optimizes selectivity for sulfonamide products .
Q. How can computational modeling predict this compound’s utility in targeted drug delivery systems?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets. For example, sulfonyl chlorides with methoxy substituents show enhanced interactions with serine hydrolases due to π-stacking and hydrogen bonding. MD simulations of conjugates (e.g., antibody-drug complexes) predict stability in physiological buffers, guiding experimental validation .
Q. What are the comparative advantages of this compound over other sulfonyl chlorides in bioconjugation?
- Methodological Answer : The 3-methyl group sterically hinders undesired cross-reactivity in multi-step syntheses. Compared to 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride, the methyl substituent improves solubility in apolar solvents (e.g., toluene), facilitating reactions with hydrophobic biomolecules . Kinetic studies (stopped-flow UV-Vis) quantify conjugation rates with thiols (~10³ M⁻¹s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
